Piperazine NH Hydrogen‑Bond Donor Count vs. 4‑Chloro and 4‑Dimethylamino Analogs
Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate possesses one hydrogen‑bond donor (the secondary amine NH of the unsubstituted piperazine ring). The closest analogs – ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1019355-72-6) and ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (CAS 1315352-33-0) – carry zero hydrogen‑bond donors at the 4‑position . This functional difference is mechanistically significant because hydrogen‑bond donation from the piperazine NH has been implicated in stable binding to the DNA gyrase B subunit in the 4‑piperazinylquinoline class [1].
| Evidence Dimension | Hydrogen‑bond donor count at the 4‑position substituent |
|---|---|
| Target Compound Data | 1 HBD (piperazine secondary amine) |
| Comparator Or Baseline | Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate: 0 HBD; Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate: 0 HBD |
| Quantified Difference | 1 vs. 0 hydrogen‑bond donors |
| Conditions | Calculated from 2D molecular structure; experimental confirmation via IR or NMR D₂O exchange not reported |
Why This Matters
A compound lacking hydrogen‑bond donor capacity at the 4‑position cannot recapitulate the same target‑binding pharmacophore, making the piperazine-bearing compound the only viable choice for SAR studies focused on this interaction.
- [1] La Monica, G.; Gallo, A.; Bono, A.; Alamia, F.; Lauria, A.; Alduina, R.; Martorana, A. Novel Antibacterial 4‑Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules 2024, 30 (1), 28. View Source
